molecular formula C12H14F3NO B15160265 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- CAS No. 653573-36-5

1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B15160265
CAS No.: 653573-36-5
M. Wt: 245.24 g/mol
InChI Key: XBPDAKZKYMDZJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Ketone Backbone: This can be achieved through the reaction of a suitable precursor, such as a halogenated propanone, with a nucleophile.

    Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene reacts with the ketone intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- would depend on its specific interactions with molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the trifluoromethyl group could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-(dimethylamino)-1-phenyl-: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    1-Propanone, 3-(methylamino)-1-[3-(trifluoromethyl)phenyl]-: Has a methylamino group instead of a dimethylamino group, potentially altering its reactivity and interactions.

Properties

CAS No.

653573-36-5

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C12H14F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,6-7H2,1-2H3

InChI Key

XBPDAKZKYMDZJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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